[4-(5-bromopyridin-2-yl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone
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Overview
Description
[4-(5-bromopyridin-2-yl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone is a complex organic compound that features a combination of pyridine, piperazine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-bromopyridin-2-yl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Bromination of Pyridine: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: The brominated pyridine is then coupled with piperazine and the pyrazole core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties.
Reduction: Reduction reactions can occur at the bromopyridine ring, potentially converting the bromine to a hydrogen or other substituent.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine position on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield a dehalogenated product.
Scientific Research Applications
Chemistry
In chemistry, [4-(5-bromopyridin-2-yl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders or cancers.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or steric characteristics provided by the compound’s structure.
Mechanism of Action
The mechanism of action of [4-(5-bromopyridin-2-yl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-chloropyridin-2-yl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone
- [4-(5-fluoropyridin-2-yl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone
Uniqueness
Compared to similar compounds, [4-(5-bromopyridin-2-yl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone may offer unique reactivity due to the presence of the bromine atom, which can participate in specific types of chemical reactions, such as halogen bonding or nucleophilic substitution.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-(5-bromopyridin-2-yl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c1-10-11(2)18-19-14(10)15(22)21-7-5-20(6-8-21)13-4-3-12(16)9-17-13/h3-4,9H,5-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSSMWSGDUGJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)N2CCN(CC2)C3=NC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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